
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate
Descripción general
Descripción
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10FNO6. It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a malonate ester. This compound is typically found as a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .
Métodos De Preparación
The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate generally involves multiple steps starting from readily available starting materials. One common synthetic route includes the nitration of a fluorobenzene derivative followed by esterification with malonic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high efficiency and purity .
Análisis De Reacciones Químicas
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and providing insights into their function. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various biological targets .
Comparación Con Compuestos Similares
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate can be compared with other malonate derivatives such as:
- Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate
- Dimethyl 2-(5-chloro-2-nitrophenyl)malonate
- Dimethyl 2-(5-bromo-2-nitrophenyl)malonate
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can affect their chemical reactivity, physical properties, and biological activity. This compound is unique due to the specific electronic and steric effects imparted by the fluorine atom, which can influence its behavior in chemical reactions and its interactions with biological targets .
Propiedades
IUPAC Name |
dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQLFVFACPPWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(cyclohexylcarbamoyl)methyl]-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2613751.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)
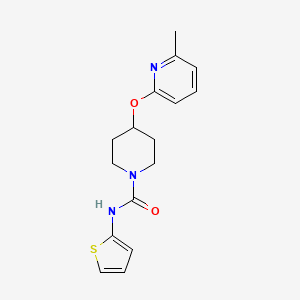
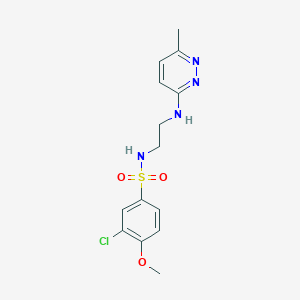
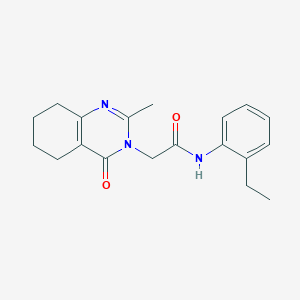
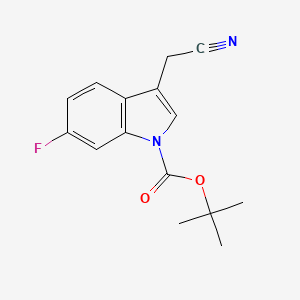
![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
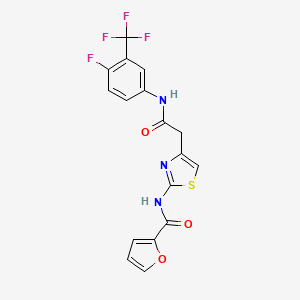
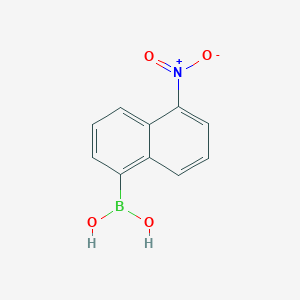
![3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea](/img/structure/B2613764.png)
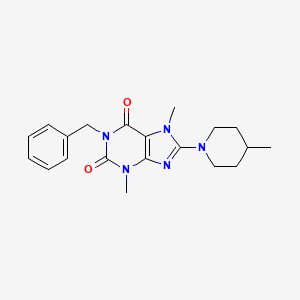
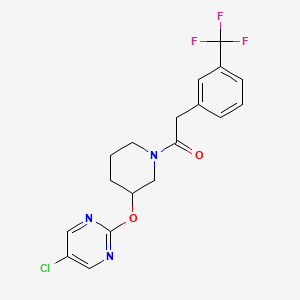
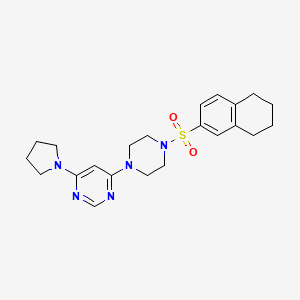
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
